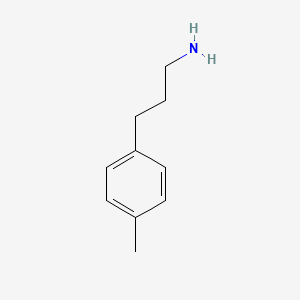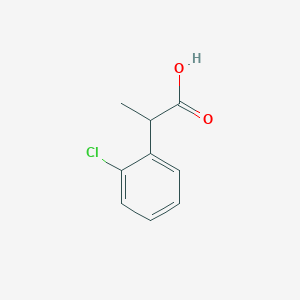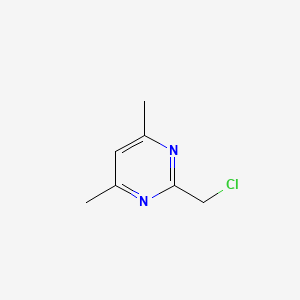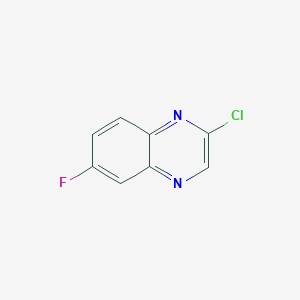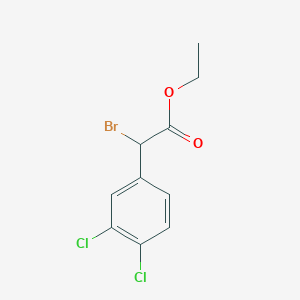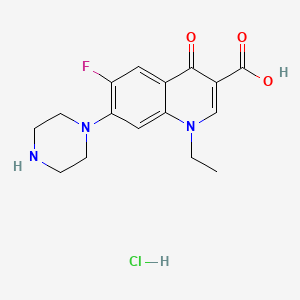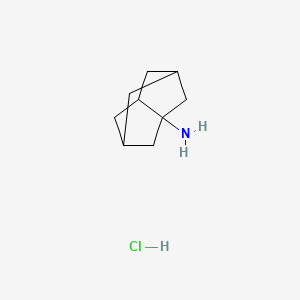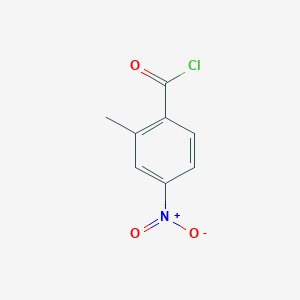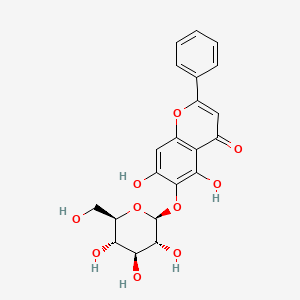
黄芩苷
描述
Baicalein 6-O-glucoside (BG) is a type of flavonoid, a type of compound found in various plants and fruits. It is known for its anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. BG is also known to have a wide range of pharmacological effects, including neuroprotection, cardioprotection, and anti-diabetic effects. BG is found in a variety of plant species, such as Scutellaria baicalensis, Scutellaria lateriflora, and Scutellaria barbata. BG is also found in a variety of fruits, such as blueberries, cranberries, and grapes.
科学研究应用
抗癌潜力
黄芩苷: 已显示出作为抗癌剂的潜力。 研究表明,它可以通过MAPK 途径抑制癌细胞生长,并通过ROS、12-脂氧合酶和PI3K/Akt诱导细胞凋亡 。 它抑制细胞生长、抑制转移、加速凋亡和促进自噬的能力,使其成为新型癌症疗法的潜在候选药物 。
抗炎应用
该化合物的抗炎特性已得到充分证实。它调节宿主免疫,从而减少各种疾病。 其广谱药理作用对治疗炎症性疾病特别有利 。提高其生物利用度可以进一步促进其在该领域的应用。
神经保护作用
黄芩苷: 表现出神经保护作用。 它在神经退行性疾病中的治疗潜力与其抗氧化特性有关,这可以减轻氧化应激——神经系统疾病进展的关键因素 。
抗糖尿病活性
研究比较了黄芩苷与二甲双胍等抗糖尿病药物。 它已显示出作为抗糖化剂的潜力,这可能在对抗高血糖引起的组织损伤中发挥作用 。其抗α-葡萄糖苷酶特性也表明它在控制血糖水平中发挥作用。
肝保护特性
黄芩苷的肝保护性质使其成为保护肝脏免受各种形式损伤的候选药物。 其抗氧化和抗炎作用有助于其保护肝细胞的能力 。
抗病毒能力
最后,黄芩苷因其抗病毒特性而得到认可。 它可能有助于开发新的抗病毒药物,特别是考虑到目前对针对新出现病毒感染的治疗方法的需求 。
作用机制
Target of Action
Baicalein 6-O-glucoside, a significant active flavone isolated from Scutellaria baicalensis radix, has been shown to interact with various targets. It has been found to affect the expression of proteins such as Bax and Bcl2 . Specifically, cells treated with Baicalein 6-O-glucoside exhibit an increased Bax/Bcl2 ratio, a down-regulated expression of the anti-apoptotic protein Bcl2, and an up-regulated expression of pro-apoptotic protein Bax .
Mode of Action
The interaction of Baicalein 6-O-glucoside with its targets results in significant changes at the molecular level. The up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic protein Bcl2 suggest that Baicalein 6-O-glucoside may induce apoptosis in cells . This could be one of the mechanisms through which Baicalein 6-O-glucoside exerts its various biological effects.
Biochemical Pathways
Baicalein 6-O-glucoside affects several biochemical pathways. It has been shown to inhibit or stimulate pathways such as JAK/STAT, TLRs, and NF-κB . It can also modulate the expression levels of IFN, IL, SOCS1/3, PKR protein, Mx1 protein, and AP-1 protein . These pathways and proteins play crucial roles in various biological processes, including inflammation and immune response.
Pharmacokinetics
The pharmacokinetics of Baicalein 6-O-glucoside involve several processes. It undergoes gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and multiple metabolism pathways . It is excreted in bile and urine . The bioavailability of Baicalein 6-O-glucoside is affected by these processes, as well as by interactions with other herbs or drugs .
Result of Action
The action of Baicalein 6-O-glucoside at the molecular and cellular levels results in various effects. It has been shown to have neuroprotective, anti-inflammatory, anticancer, antidiabetic, antioxidant, and anti-ischemic activities . These effects are likely the result of its interactions with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of Baicalein 6-O-glucoside can be influenced by various environmental factors. For instance, the bioavailability and pharmacokinetics of Baicalein 6-O-glucoside can be affected by the presence of other herbs or drugs . Furthermore, certain pathological conditions can also alter its pharmacokinetics . Therefore, the environment in which Baicalein 6-O-glucoside acts can significantly impact its effectiveness.
生化分析
Biochemical Properties
Baicalein 6-O-glucoside plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as xanthine oxidase and cyclo-oxygenase, which are involved in oxidative stress and inflammation . Additionally, baicalein 6-O-glucoside interacts with proteins involved in cell signaling pathways, such as phosphoinositide 3-kinase, thereby modulating cellular responses to external stimuli . These interactions highlight the compound’s potential in regulating biochemical processes and mitigating disease-related pathways.
Cellular Effects
Baicalein 6-O-glucoside exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, baicalein 6-O-glucoside can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it has been shown to enhance antioxidant defenses in cells by upregulating the expression of antioxidant enzymes . These cellular effects underscore the compound’s potential in therapeutic interventions for cancer and oxidative stress-related diseases.
Molecular Mechanism
The molecular mechanism of baicalein 6-O-glucoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Baicalein 6-O-glucoside binds to specific sites on enzymes such as xanthine oxidase, leading to their inhibition and subsequent reduction in oxidative stress . Additionally, the compound can activate signaling pathways that promote the expression of genes involved in antioxidant defense . These molecular interactions elucidate the compound’s multifaceted mechanism of action in exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of baicalein 6-O-glucoside have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that baicalein 6-O-glucoside can maintain its therapeutic effects over extended periods, with sustained antioxidant and anti-inflammatory activities . These findings highlight the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of baicalein 6-O-glucoside vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, baicalein 6-O-glucoside can induce toxic effects, including liver and kidney damage . These dosage-dependent effects emphasize the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
Baicalein 6-O-glucoside is involved in various metabolic pathways, including its conversion to baicalein by β-glucuronidase produced by intestinal microbiota . This conversion enhances the compound’s bioavailability and therapeutic efficacy. Additionally, baicalein 6-O-glucoside interacts with enzymes such as UDP-glucuronosyltransferase, which facilitate its conjugation and excretion . These metabolic pathways highlight the compound’s dynamic role in cellular metabolism and its potential for therapeutic use.
Transport and Distribution
Baicalein 6-O-glucoside is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can be taken up by cells via glucose transporters, which facilitate its intracellular accumulation . Once inside the cells, baicalein 6-O-glucoside can interact with binding proteins that modulate its localization and activity . These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of baicalein 6-O-glucoside plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, baicalein 6-O-glucoside can be targeted to specific organelles, such as mitochondria, through post-translational modifications . These localization patterns are essential for the compound’s therapeutic effects and its ability to modulate cellular processes.
属性
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2/t14-,16-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYPLMAODUDGW-QOUKUZOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498465 | |
| Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28279-72-3 | |
| Record name | Baicalein 6-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28279-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Baicalein 6-O-glucoside interact with its target, cyclooxygenase-2 (COX-2), and what are the downstream effects of this interaction?
A1: Molecular docking studies [] revealed that Baicalein 6-O-glucoside exhibits strong molecular interactions with COX-2, similar to baicalein and baicalein monohydrate. These interactions primarily involve hydrogen bonding and electrostatic forces at the enzyme's active site. This binding is significant because COX-2 is an enzyme involved in inflammation and plays a role in the development and progression of certain cancers, including breast and ovarian cancers. Inhibiting COX-2 activity can potentially disrupt these processes and exert anti-cancer effects.
Q2: Does the study provide information about the structure-activity relationship (SAR) of baicalein and its derivatives, including Baicalein 6-O-glucoside, in relation to their COX-2 inhibitory activity?
A2: While the study [] highlights the strong interaction of Baicalein 6-O-glucoside with COX-2, it doesn't delve deep into specific SAR analysis. Further research is needed to understand how modifications to the baicalein structure, such as the addition of the glucoside group, affect its binding affinity, selectivity for COX-2 over other targets, and overall anti-cancer potency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





